molecular formula C7H10N2O2S B1425131 Benzenesulfonic acid,4-methyl-, hydrazide-1,2,2-d3 CAS No. 109333-73-5

Benzenesulfonic acid,4-methyl-, hydrazide-1,2,2-d3

Cat. No. B1425131
M. Wt: 189.25 g/mol
InChI Key: ICGLPKIVTVWCFT-ZRLBSURWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonic acid,4-methyl-, hydrazide-1,2,2-d3 is a chemical compound with the molecular formula C7H10N2O2S . It is also known by other names such as 4-Methylbenzenesulfonhydrazide-d3 and N,N’,N’-trideuterio-4-methylbenzenesulfonohydrazide .


Molecular Structure Analysis

The molecular structure of Benzenesulfonic acid,4-methyl-, hydrazide-1,2,2-d3 can be represented by the InChI string: InChI=1S/C7H10N2O2S/c1-6-2-4-7 (5-3-6)12 (10,11)9-8/h2-5,9H,8H2,1H3/i/hD3 . This indicates the presence of seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom in the molecule .


Physical And Chemical Properties Analysis

Benzenesulfonic acid,4-methyl-, hydrazide-1,2,2-d3 has a molecular weight of 189.25 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 189.06512898 g/mol . The topological polar surface area is 80.6 Ų . It has a heavy atom count of 12 .

Scientific Research Applications

Conformational Properties

Benzenesulfonic acid, 4-methyl-, hydrazide-1,2,2-d3 and its derivatives are explored for their conformational properties. For example, a study found that the molecule has six conformers, each differing in the orientation of the fragments of the–SO2NHNH2 group, with variations in energies, frontier orbitals, and dipole moments. This molecule is noted for its role as porofors and biologically active compounds (Fedorov & Giricheva, 2017).

Synthesis Optimization

Research has focused on optimizing conditions for synthesizing sulfonated hydrazides of benzoic and benzenesulfonic acids. This includes studies on the kinetic relationships and the use of various solvents, with an emphasis on improving the efficiency and yield of these compounds (Kustova et al., 2016).

Spectroscopic and Structural Analysis

Spectroscopic and structural analyses are conducted to understand the properties of benzenesulfonic acid hydrazide derivatives. For instance, research on compounds like N’-(4-(prop-2-ynyloxy)benzylidene)isonicotinohydrazide and 4-methyl-N’-(4(prop-2-ynyloxy)benzylidene)-benzenesulfonohydrazide involved characterizing these compounds through techniques like FT-IR, UV–Visible, and single-crystal X-ray diffraction. Theoretical studies using DFT and TD-DFT methods complement these analyses (Khan et al., 2020).

Liquid Crystalline Behaviour

The liquid crystalline behavior of hydrazide-modified azobenzene derivatives, which include benzenesulfonic acid hydrazide analogs, has been investigated. These studies look into the formation of hydrogen-bonded supramolecular structures and their impact on properties like melting temperatures and mesomorphic behavior (Bai et al., 2005).

properties

IUPAC Name

N,N',N'-trideuterio-4-methylbenzenesulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-6-2-4-7(5-3-6)12(10,11)9-8/h2-5,9H,8H2,1H3/i/hD3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGLPKIVTVWCFT-ZRLBSURWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]N([2H])N([2H])S(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonic acid,4-methyl-, hydrazide-1,2,2-d3

Synthesis routes and methods I

Procedure details

Name
Cc1ccc(S(=O)(=O)NN=Cc2nc(Cl)c(Cl)nc2N)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Alternatively, 4-diazo-3-methoxy-2,5-cyclohexadien-1-one can be synthesized chemically. First, 2-methoxy-p-benzoquinone is synthesized by the addition of m-methoxyphenol in acetone to an aqueous solution of potassium nitrosodisulfonate and potassium monobasic phosphate. On treatment of 2-methoxy-p-benzoquinone with p-toluenesulfonhydrazide, the antibiotic is produced. Purification of the product from the reaction mixture is accomplished by chromatography on a silica gel column with chloroform:methanol (9:1, v/v).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

p-Toluenesulfonic acid 2-[(3-amino-5,6-dichloropyrazinyl)methylene]hydrazide by the reaction of p-toluenesulfonyl chloride with hydrazine in tetrahydrofuran to form p-toluenesulfonylhydrazine, followed by the reaction of the latter with 3-amino-5,6-dichloropyrazinaldehyde.
Name
p-Toluenesulfonic acid 2-[(3-amino-5,6-dichloropyrazinyl)methylene]hydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenesulfonic acid,4-methyl-, hydrazide-1,2,2-d3
Reactant of Route 2
Benzenesulfonic acid,4-methyl-, hydrazide-1,2,2-d3
Reactant of Route 3
Benzenesulfonic acid,4-methyl-, hydrazide-1,2,2-d3
Reactant of Route 4
Benzenesulfonic acid,4-methyl-, hydrazide-1,2,2-d3
Reactant of Route 5
Benzenesulfonic acid,4-methyl-, hydrazide-1,2,2-d3
Reactant of Route 6
Benzenesulfonic acid,4-methyl-, hydrazide-1,2,2-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.